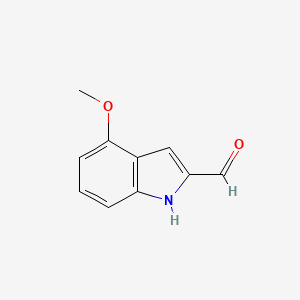
3-Bromo-1-sec-butyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-sec-butyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom at the third position. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of the bromine atom and the sec-butyl group makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-sec-butyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α-bromo ketones, which forms pyrazoline intermediates. These intermediates can then be oxidized to yield the desired pyrazole . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts like Amberlyst-70 can provide eco-friendly attributes to the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-sec-butyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form different pyrazole derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Bromine or other oxidizing agents in solvents like DMSO.
Cycloaddition: Silver-mediated reactions with isocyanides under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-sec-butyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-sec-butyl-1H-pyrazole involves its interaction with various molecular targets. The bromine atom and the sec-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can undergo tautomerism, which may affect its biological activity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole: Lacks the sec-butyl group, making it less sterically hindered.
4-Bromo-3-tert-butyl-1H-pyrazole: Contains a tert-butyl group instead of a sec-butyl group, which can influence its reactivity and steric properties.
Uniqueness
3-Bromo-1-sec-butyl-1H-pyrazole is unique due to the presence of both the bromine atom and the sec-butyl group, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate for synthesizing a variety of complex compounds .
Properties
IUPAC Name |
3-bromo-1-butan-2-ylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLISBTWFOGIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)



![3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2407091.png)

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)



![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)
